

Mono-N-Benzyl TACD molecular weight and formula.

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Compound of Interest

Compound Name: Mono-N-Benzyl TACD

Cat. No.: B3048552

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In-Depth Technical Guide: Mono-N-Benzyl TACD

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mono-N-Benzyl TACD (1-benzyl-1,5,9-triazacyclododecane) is a mono-functionalized derivative of the macrocyclic polyamine 1,5,9-triazacyclododecane (TACD). The introduction of a single benzyl group onto the macrocyclic ring provides a key synthetic handle for further elaboration, making it a valuable building block in various fields of chemical and biomedical research. The benzyl group can be readily introduced and, if necessary, removed by catalytic hydrogenolysis, offering a protective strategy during multi-step syntheses. This guide provides a comprehensive overview of the molecular properties, synthesis, and characterization of **Mono-N-Benzyl TACD**. While direct biological studies on this specific molecule are limited in publicly available literature, its structural relationship to other biologically active macrocycles suggests potential avenues for future investigation.

Core Molecular Data

The fundamental molecular properties of **Mono-N-Benzyl TACD** are summarized in the table below.

Property	Value	Citation
Molecular Formula	C ₁₆ H ₂₇ N ₃	[1]
Molecular Weight	261.41 g/mol	[1][2]
CAS Number	174192-34-8	[1]
Appearance	Colorless to yellowish oil	[1]

Synthesis and Purification

The primary synthetic route to **Mono-N-Benzyl TACD** involves the selective mono-N-benylation of the parent macrocycle, 1,5,9-triazacyclododecane. Careful control of reaction conditions is crucial to prevent over-alkylation and ensure a good yield of the desired mono-substituted product.

Experimental Protocol: General Synthesis of Mono-N-Benzyl TACD

Objective: To synthesize **Mono-N-Benzyl TACD** via selective benzylation of 1,5,9-triazacyclododecane.

Materials:

- 1,5,9-triazacyclododecane (TACD)
- Benzyl bromide or benzyl chloride
- A suitable base (e.g., potassium carbonate, triethylamine)
- Anhydrous solvent (e.g., acetonitrile, DMF)
- Inert gas (e.g., argon or nitrogen)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., chloroform, methanol, ethyl acetate, hexane)

Procedure:

- Under an inert atmosphere, dissolve 1,5,9-triazacyclododecane in the chosen anhydrous solvent.
- Add the base to the solution.
- Slowly add one equivalent of benzyl bromide or benzyl chloride to the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated).
- Monitor the reaction progress using a suitable technique, such as thin-layer chromatography (TLC) or mass spectrometry, to ensure the formation of the mono-benzylated product and minimize the formation of di- and tri-benzylated byproducts.
- Once the reaction is complete, quench the reaction and remove the solvent under reduced pressure.
- The crude product is then purified using silica gel column chromatography. A gradient elution system, such as chloroform/methanol or ethyl acetate/hexane, is typically employed to separate the desired **Mono-N-Benzyl TACD** from unreacted starting material and over-alkylated products.[2]
- Collect the fractions containing the pure product and remove the solvent to yield **Mono-N-Benzyl TACD** as an oil.

Purity Confirmation: The purity of the final product should be assessed using techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry.[2] A purity of >95% is generally considered suitable for most research applications.[2]

Characterization Data

The structural identity and purity of **Mono-N-Benzyl TACD** are confirmed through various analytical techniques.

Technique	Description	Key Findings	Citation
^1H NMR	Proton Nuclear Magnetic Resonance in CDCl_3	Aromatic protons of the benzyl group are typically observed around δ 7.3 ppm. The methylene protons of the benzyl group ($-\text{CH}_2-$) appear around δ 4.3 ppm. Signals corresponding to the macrocyclic backbone are also present.	[2]
^{13}C NMR	Carbon-13 Nuclear Magnetic Resonance in CDCl_3	Resonances corresponding to the carbons of the benzyl group and the macrocyclic ring are observed.	
Mass Spectrometry (MS)	Electrospray Ionization (ESI-MS)	Confirms the molecular weight. A prominent peak for the protonated molecule $[\text{M}+\text{H}]^+$ is expected at m/z 262.	[2]

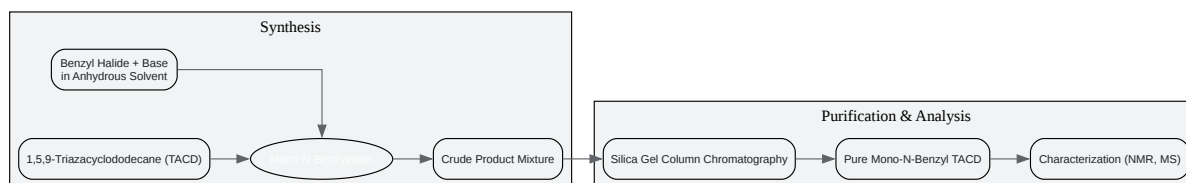
Potential Applications and Future Directions

While specific biological activities for **Mono-N-Benzyl TACD** are not extensively documented, its structural motifs are present in compounds with interesting pharmacological profiles. Derivatives of TACD and other triazamacrocycles are known to act as chelating agents for various metal ions and have been explored in the context of medicinal imaging and therapy. The benzyl group itself is a common substituent in many biologically active molecules.

Given the lack of direct evidence for signaling pathway involvement, a logical first step in the biological evaluation of **Mono-N-Benzyl TACD** would be to screen it for various activities, such as cytotoxicity, receptor binding, or enzyme inhibition, based on the known activities of structurally related compounds.

Visualizations

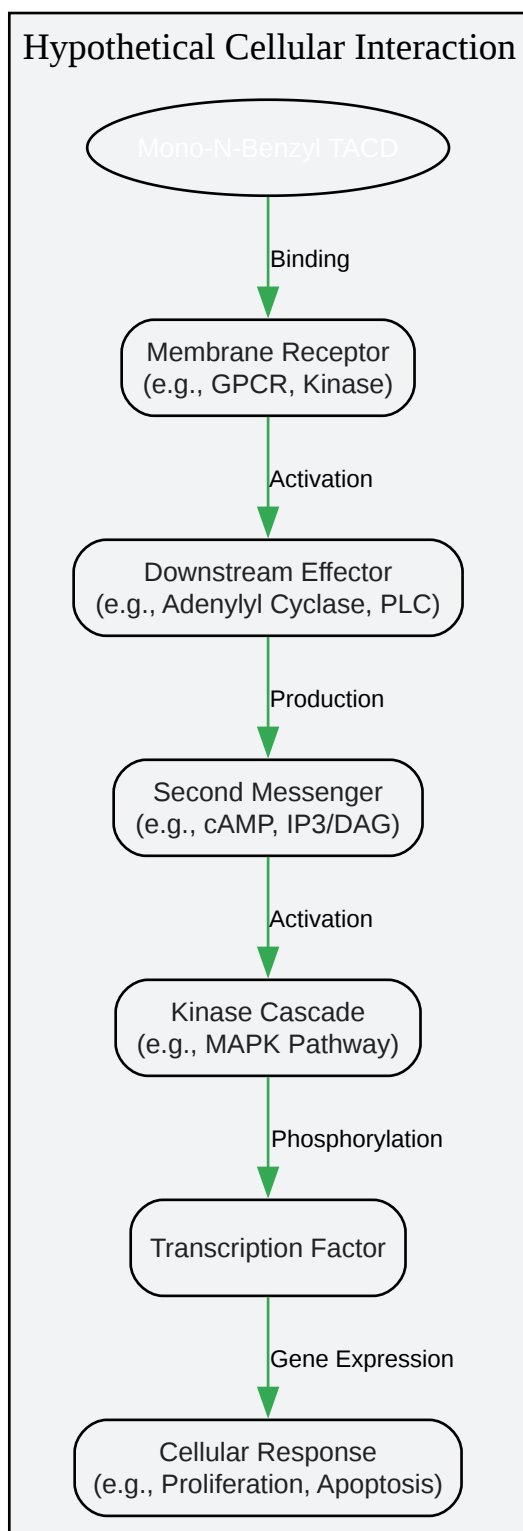
Synthesis and Purification Workflow



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Caption: A general workflow for the synthesis and purification of **Mono-N-Benzyl TACD**.

Hypothetical Signaling Pathway for Investigation



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Caption: A hypothetical signaling pathway that could be investigated for **Mono-N-Benzyl TACD**.

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References

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